molecular formula C8H7N3O3 B13927453 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester CAS No. 53975-71-6

1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester

Cat. No.: B13927453
CAS No.: 53975-71-6
M. Wt: 193.16 g/mol
InChI Key: VFAKANVUXPLAFN-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester is unique due to its specific structure and the range of biological activities it exhibits.

Properties

CAS No.

53975-71-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-7(12)5-3-2-4-11-6(5)9-10-8(11)13/h2-4H,1H3,(H,10,13)

InChI Key

VFAKANVUXPLAFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=NNC2=O

Origin of Product

United States

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